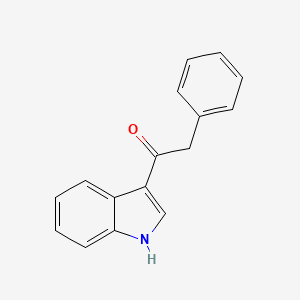

1-(1H-Indol-3-yl)-2-phenylethanone

Description

Significance of Indole (B1671886) and Phenylethanone Scaffolds in Chemical Research

The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry. wisdomlib.org It is a core component of numerous natural products, alkaloids, and pharmacologically active compounds. nih.gov The versatility of the indole nucleus allows for diverse chemical modifications, leading to a wide spectrum of biological activities. mdpi.comnih.gov Researchers have successfully developed indole derivatives with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others. mdpi.comnih.gov This broad utility has made the indole scaffold a focal point for drug discovery and development. nih.govijpsr.com

Similarly, the phenylethanone scaffold and its parent structure, benzophenone, are significant in medicinal chemistry. nih.gov These diaryl ketone structures are found in various naturally occurring molecules and synthetic compounds that exhibit a range of biological effects, including anticancer and anti-inflammatory properties. nih.gov The ketone group often plays a crucial role in the molecule's interaction with biological targets. The ability to functionalize the phenyl rings and the ethanone (B97240) bridge allows for the fine-tuning of a compound's properties.

Overview of 1-(1H-Indol-3-yl)-2-phenylethanone within Indole and Ketone Chemistry

This compound, also known by its synonym 3-phenylacetylindole, is structurally characterized by a phenylacetyl group attached to the C3 position of an indole ring. nih.gov This positions it within the class of indol-3-yl ketones. The C3 position of indole is particularly susceptible to electrophilic substitution, making it a common site for functionalization. nih.gov

The structure connects the electron-rich indole nucleus to a phenyl group through a carbonyl-methylene bridge. This arrangement distinguishes it from other related indole derivatives, such as indole-chalcones where the carbonyl group is part of a conjugated enone system, or other substituted indoles where functional groups are placed at different positions on the indole ring. researchgate.net The specific linkage in this compound influences its three-dimensional shape, electronic properties, and potential for forming intermolecular interactions, which are key determinants of its chemical reactivity and biological activity.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Synonym | 3-phenylacetylindole | nih.gov |

| CAS Number | 40281-54-7 | nih.gov |

| Molecular Formula | C₁₆H₁₃NO | nih.gov |

| Molecular Weight | 235.28 g/mol | nih.gov |

| Melting Point | 207 °C |

Research Context and Emerging Scholarly Interest

There is a growing scholarly interest in indol-3-yl ketones and related structures due to their potential as biologically active agents. researchgate.net Research has shown that compounds with an indol-3-yl ketone framework can act as potent ligands for various biological targets. For instance, certain derivatives are explored for their cannabinoid receptor activity. researchgate.net The synthesis of various analogs, such as those with substitutions on the indole or phenyl rings, indicates active investigation into the structure-activity relationships of this class of compounds. nih.gov

The compound this compound itself is commercially available from chemical suppliers, facilitating its use in research applications. The existence of literature and patent records associated with this chemical structure further underscores its relevance within the scientific community. nih.gov Studies on closely related analogs, such as 1-(furan-2-yl)-2-(1H-indol-3-yl)ethanone, which has been identified as a potent agonist of the human aryl hydrocarbon receptor, highlight the potential for discovering significant biological activity within this structural class. researchgate.net

Scope and Research Objectives

The primary research objective concerning this compound and its analogs is the exploration of their potential as therapeutic agents. Given the established biological importance of both the indole and phenylethanone scaffolds, researchers aim to synthesize and evaluate new derivatives for a variety of biological activities.

Key research objectives include:

Synthesis of Novel Analogs: Creating a library of related compounds by introducing different substituents on the indole and phenyl rings to explore the chemical space around the core structure. nih.gov

Biological Screening: Evaluating the synthesized compounds against a range of biological targets, including enzymes and receptors implicated in diseases like cancer, inflammation, and viral infections. mdpi.comrsc.org

Structure-Activity Relationship (SAR) Studies: Identifying the specific structural features that are essential for a desired biological effect. This involves correlating changes in chemical structure with changes in biological activity to design more potent and selective compounds. researchgate.net

Physicochemical Characterization: Thoroughly analyzing the chemical and physical properties of new compounds to understand their stability, solubility, and other parameters relevant to their potential application.

The ongoing research into this and related molecules aims to unlock their full potential and possibly lead to the development of new chemical probes or drug candidates.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1H-indol-3-yl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c18-16(10-12-6-2-1-3-7-12)14-11-17-15-9-5-4-8-13(14)15/h1-9,11,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJGJYRFWKGPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295754 | |

| Record name | 1-(1H-Indol-3-yl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40281-54-7 | |

| Record name | 40281-54-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1H-Indol-3-yl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 1h Indol 3 Yl 2 Phenylethanone and Analogous Structures

Established Synthetic Approaches

Fischer Indole (B1671886) Synthesis-Derived Routes

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus. wikipedia.orgbyjus.com This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.comvaia.com While a direct synthesis of 1-(1H-indol-3-yl)-2-phenylethanone via the classical Fischer indole synthesis is not straightforward, derivatives and precursors can be prepared using this method. nih.govyoutube.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgyoutube.com Subsequent protonation and a nih.govnih.gov-sigmatropic rearrangement lead to the formation of a di-imine intermediate. Aromatization and intramolecular cyclization, followed by the elimination of ammonia, yield the final indole ring system. wikipedia.orgbyjus.com The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, AlCl₃), is crucial for the reaction's success. wikipedia.orgmdpi.com

A modified approach, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the traditional Fischer indole synthesis. wikipedia.org

Table 1: Examples of Fischer Indole Synthesis for Indole Derivatives

| Starting Materials | Catalyst | Product | Yield | Reference |

| Phenylhydrazine, Acetophenone (B1666503) | Acid Catalyst | 2-Phenylindole | Not specified | vaia.com |

| Phenylhydrazine, Pyruvic acid | Alcoholic hydrogen chloride | Indole-2-carboxylic acid derivative | Not specified | uninsubria.it |

| Phenylhydrazine, 1,4-cyclohexanedione (B43130) monoethyleneacetal | Heat (190 °C) | Indole derivative 70 | 89% | nih.gov |

This table is for illustrative purposes and may not directly lead to the target compound but demonstrates the applicability of the Fischer Indole Synthesis.

Condensation Reactions Involving Indole-3-carboxaldehyde (B46971) Derivatives

A versatile and widely used method for synthesizing derivatives that can lead to this compound involves the condensation of indole-3-carboxaldehyde with various reagents. researchgate.netderpharmachemica.comacs.org Indole-3-carboxaldehyde itself is readily prepared through methods like the Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide. ekb.egorgsyn.org

One common approach involves the condensation of indole-3-carboxaldehyde with phenylhydrazine in the presence of acetic acid and ethanol (B145695) to yield fluorescent 3-[(E)-(2-phenylhydrazinylidene) methyl]-1H-indole (PHI). researchgate.net Other condensation reactions can be performed with active methylene (B1212753) compounds. acs.org

Furthermore, N-acylation of indole-3-carboxaldehyde with chloroacetyl chloride can produce the key intermediate 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde. derpharmachemica.com This intermediate can then undergo further reactions, such as coupling with aryl amines, to generate a variety of indole-3-carboxaldehyde analogs. derpharmachemica.com

Table 2: Condensation Reactions Starting from Indole-3-carboxaldehyde

| Reactant with Indole-3-carboxaldehyde | Reagents/Conditions | Product | Reference |

| Phenylhydrazine | Acetic acid, ethanol, reflux | 3-[(E)-(2-phenylhydrazinylidene) methyl]-1H-indole (PHI) | researchgate.net |

| Chloroacetyl chloride | Triethylamine | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | derpharmachemica.com |

| Aryl amines (with N-acylated intermediate) | K₂CO₃, THF, reflux | Indole-3-carboxaldehyde analogues (5a-g) | derpharmachemica.com |

Reactions Utilizing Chloroacetylchloride with Indole Scaffolds

The direct acylation of indole at the C3 position using chloroacetyl chloride is a key step in building the ethanone (B97240) side chain. This reaction typically falls under the category of Friedel-Crafts acylation. nih.govorganic-chemistry.org However, the direct acylation of the indole NH group can be a competing reaction. To achieve regioselectivity at the C3 position, specific conditions and catalysts are often required. researchgate.net

The use of Lewis acids like diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl) has been shown to effectively promote the 3-acylation of indoles with acyl chlorides under mild conditions, even without the need for NH-protection. organic-chemistry.org Other Lewis acids such as tin(IV) chloride (SnCl₄) have also been employed. researchgate.net Attempts to use chloroacetyl chloride under basic conditions with pyridine (B92270) have been reported to result in complex product mixtures. researchgate.net

A plausible synthetic route to an analog, 2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone, involves the Friedel-Crafts acylation to introduce the phenylethanone moiety, followed by chlorination at the α-carbon.

Novel and Advanced Synthetic Strategies

Oxidative Amidation and Heterocyclization Methodologies

More recent and advanced synthetic methods focus on creating indole derivatives through oxidative processes. One such method involves the iodine-promoted oxidative cleavage of the C2-C3 bond in indole structures, leading to amide formation. rsc.org While this specific reaction may not directly produce the target compound, it highlights the utility of oxidative strategies in indole chemistry. Mechanistic studies suggest the involvement of superoxide (B77818) radicals generated from molecular oxygen. rsc.org

Another advanced strategy is the silver(I)-mediated intramolecular oxidative C-H amination, which allows for the construction of various indazole structures, which are bioisosteres of indoles. nih.gov These methods showcase the ongoing development of more efficient and atom-economical routes to functionalized heterocyclic systems.

Palladium-catalyzed oxidative arylacetoxylation of alkenes has also been developed to synthesize 3-substituted indoles from cinnamyl-tethered anilines. rsc.org

Friedel-Crafts Hydroxyalkylation of Indoles

The Friedel-Crafts hydroxyalkylation of indoles represents an important method for introducing a functionalized side chain at the C3 position. richmond.eduresearchgate.netnih.gov This reaction typically involves the addition of indoles to aldehydes or ketones in the presence of a Lewis acid.

A significant challenge in this reaction is the potential for the formation of bis(indolyl)methanes as a thermodynamically favored byproduct. researchgate.netnih.gov To circumvent this, a method utilizing trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine has been developed. richmond.edunih.gov This approach proceeds through a 3-(1-silyloxyalkyl)indole intermediate, which can then be deprotected to yield the desired hydroxyalkylated product. richmond.edunih.gov This method has been successfully applied to both N-alkylindoles and free (NH)-indoles. richmond.edu

The development of asymmetric Friedel-Crafts alkylation of indoles, often employing chiral catalysts, allows for the synthesis of enantiomerically enriched indole derivatives, which is crucial for pharmaceutical applications. mdpi.comacs.orgresearchgate.net

Table 3: Friedel-Crafts Hydroxyalkylation of Indoles

| Indole Substrate | Electrophile | Reagents/Conditions | Product Type | Reference |

| N-alkylindole | Aldehyde | TMSOTf, i-Pr₂NEt, Et₂O, -78 °C; then Pyridine, TBAF, THF | 3-(1-hydroxyalkyl)indole | richmond.edu |

| Free indole | Aldehyde | TMSOTf, i-Pr₂NEt, Et₂O, -78 °C; then Pyridine, TBAF, THF | 3-(1-hydroxyalkyl)indole | richmond.edu |

| Indole | β-nitrostyrene | Chiral aziridine-phosphine, (CuOTf)₂·C₆H₆, Et₃N | Asymmetric Friedel-Crafts product | mdpi.com |

Multi-Component Reactions (MCRs) for Indole-Ketone Frameworks

Multi-component reactions (MCRs), also known as one-pot reactions, have gained significant traction as an efficient and atom-economical strategy for the synthesis of complex molecular frameworks from three or more starting materials in a single step. frontiersin.org This approach is particularly valuable for constructing indole-ketone and related heterocyclic structures, offering advantages such as reduced reaction times, milder conditions, and the use of environmentally benign solvents like water. frontiersin.org

A notable example is the one-pot synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. This MCR involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in acetonitrile (B52724), catalyzed by sulfamic acid. nih.govresearchgate.net This method efficiently forms two new carbon-carbon bonds and one new carbon-nitrogen bond in a single operation, highlighting the power of MCRs in rapidly building molecular complexity. nih.govresearchgate.net The reaction proceeds with good yields and is applicable to a range of substrates, demonstrating its versatility. researchgate.net

Another MCR approach has been developed for the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. researchgate.net This reaction utilizes indole, 4-methoxyphenylglyoxal, and Meldrum's acid in a telescoped sequence. researchgate.net The proposed mechanism involves the initial condensation of Meldrum's acid with arylglyoxal to form a Michael acceptor, followed by the addition of indole. researchgate.net Subsequent acid-catalyzed intramolecular cyclization leads to the final furanone product. researchgate.net

The utility of isocyanide-based MCRs, such as the Passerini and Ugi reactions, has also been recognized for generating diverse molecular libraries, including peptidomimetic compounds. organic-chemistry.org These reactions showcase the dual nucleophilic and electrophilic nature of isocyanides, enabling the formation of complex products from simple starting materials. organic-chemistry.org

Table 1: Examples of Multi-Component Reactions for Indole-Containing Frameworks

| Product | Reactants | Catalyst/Conditions | Key Features |

| 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | Arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, Indole | 10 mol% sulfamic acid, acetonitrile, reflux | One-pot, three new bonds formed (2 C-C, 1 C-N) |

| 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | Indole, 4-methoxyphenylglyoxal, Meldrum's acid | Triethylamine, Acetic acid, reflux | Telescoped reaction, formation of a furanone ring |

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. amazonaws.com This technology has been successfully applied to the synthesis of various indole-containing compounds, including derivatives of this compound.

One significant application is the microwave-assisted synthesis of 2-phenyl-1-(1H-indol-1-yl)-3-(azolyl)propan-2-ols. In this multi-step synthesis, the initial alkylation of imidazole (B134444) or 1H-1,2,4-triazole with halogenoacetophenones is efficiently carried out under microwave heating (85 °C, 50 W). researchgate.net Subsequently, the resulting ketones are converted to oxiranes, also under microwave irradiation (80 °C, 50 W), which are then opened by indoles to yield the final products. researchgate.net

Furthermore, microwave-assisted protocols have been developed for the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.comunina.it By exposing a neat mixture of reactants to microwave irradiation, the desired indole products are obtained in excellent yields with high regioselectivity. mdpi.comunina.it This method offers a significant improvement over traditional heating, which often requires longer reaction times and can lead to lower yields. unina.it

The optimization of microwave-assisted reactions often involves adjusting parameters such as temperature, time, and the power of irradiation to achieve the best results. amazonaws.com For instance, in the one-pot synthesis of thiols from alkyl halides, a systematic study of reaction temperature under microwave conditions revealed an optimal range for maximizing product yield. amazonaws.com

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for indole derivatives, aiming to reduce the environmental impact of chemical processes. researchgate.net Key aspects of this approach include the use of safer solvents, the development of solvent-free reactions, and the utilization of catalysts that can be easily recovered and recycled. frontiersin.orgresearchgate.net

A prime example of a green chemistry approach is the mechanochemical synthesis of 2-phenylimidazo[1,2-a]pyridine. researchgate.net This method, which can be performed by manual grinding or vortex mixing, is solvent-free, energy-efficient, and atom-economical. researchgate.net Such techniques are being explored for their potential to be applied to a wider range of heterocyclic syntheses.

In the context of MCRs, the use of water as a solvent is a significant green advantage. frontiersin.org For instance, the synthesis of 3,3-bis(indolyl)methanes can be achieved in water, a benign solvent, with the aid of a taurine (B1682933) catalyst. frontiersin.org Similarly, the development of one-pot syntheses, such as the palladium-catalyzed three-component reaction to produce N-formylanilines using oxalic acid as a carbon monoxide and hydrogen donor, aligns with green chemistry principles by reducing the number of synthetic steps and utilizing less hazardous reagents. organic-chemistry.org

The use of recyclable catalysts is another cornerstone of green synthetic design. Room-temperature ionic liquids (RTILs), such as triethyl ammonium (B1175870) acetate (B1210297) (TEAA), can function as both a green solvent and a recyclable catalyst, as demonstrated in the synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates. researchgate.net

Chemical Transformations and Derivatization Strategies

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives with potentially interesting properties. These transformations can be broadly categorized into functionalization of the phenylethanone moiety, regioselective modifications on the indole nucleus, and the synthesis of hybrid molecular architectures.

Functionalization of the Phenylethanone Moiety

The phenylethanone portion of the molecule provides several handles for derivatization. The ketone group can undergo a variety of classical carbonyl reactions. For instance, α-bromination of the acetophenone precursor is a common step in the synthesis of more complex molecules. researchgate.net The methylene bridge between the indole and phenyl rings can also be a site for functionalization, although this is less commonly reported for the parent compound itself. The phenyl ring is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.

Regioselective Modifications on the Indole Nucleus

The indole ring system is rich in electrons and susceptible to electrophilic attack. The regioselectivity of these reactions is a critical aspect of synthetic design. While the C3 position is the most nucleophilic and typically the site of initial reaction in many indole syntheses, subsequent modifications can be directed to other positions.

For example, direct iodination of the indole nucleus can be achieved with high regioselectivity at the C5 position under mild, metal-free conditions. rsc.org This method is valuable for the late-stage functionalization of complex indole-containing molecules. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, have been employed to introduce a wide variety of substituents at the C3 position of the indole ring, starting from a 3-iodoindole precursor. mdpi.com

Furthermore, rhodium-catalyzed C-H activation has been utilized for the regioselective cascade annulation of indoles with alkynediones, leading to the construction of functionalized tetrahydrocarbazoles. rsc.org This strategy allows for the difunctionalization of the indole at the C2 and C3 positions in a single pot. rsc.org The choice of directing group on the indole nitrogen is crucial for controlling the regioselectivity of these transformations. rsc.org

Table 2: Regioselective Modifications of the Indole Nucleus

| Position | Reaction Type | Reagents/Catalyst | Outcome |

| C5 | Direct Iodination | NIS, TFA | C5-iodoindole derivatives |

| C3 | Cross-Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N (Sonogashira) | Introduction of various alkynyl groups |

| C2, C3 | Cascade Annulation | Cp*Rh(III) catalyst | Functionalized tetrahydrocarbazoles |

Synthesis of Hybrid Molecular Architectures

The indole-phenylethanone scaffold serves as a versatile building block for the construction of more complex, hybrid molecular architectures. This involves linking the core structure to other heterocyclic or functional moieties to create molecules with novel properties.

One approach involves the synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides. nih.gov In this design, a thioether linkage connects the indole ring to an N-phenylacetamide unit, creating a hybrid molecule. nih.gov The synthesis of these compounds typically involves the reaction of an indole with a suitable haloacetamide derivative.

Another strategy is the construction of fused heterocyclic systems. For example, the multicomponent reaction leading to 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives creates a complex hybrid molecule incorporating indole, pyrrole (B145914), and naphthoquinone moieties. nih.govresearchgate.net Such hybrid structures are of interest due to the potential for synergistic effects arising from the combination of different bioactive pharmacophores.

The synthesis of 1-(1H-indol-1-yl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols also exemplifies the creation of hybrid molecules. researchgate.net In this case, the indole is linked to a phenylethanone-derived backbone which is further functionalized with a triazole ring, a common motif in medicinal chemistry. researchgate.net

Role as a Precursor in Complex Heterocyclic Synthesis

The scaffold of this compound, often referred to as 3-phenacylindole, serves as a valuable starting point for the construction of more intricate heterocyclic systems. The inherent reactivity of the indole nucleus, combined with the ketone functionality, allows for a variety of cyclization and condensation reactions. Researchers have leveraged this reactivity to synthesize polycyclic and fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Synthesis of Benzodiazocinones:

An analog of this compound, specifically benzoylindolyl-3-acetylene, has been utilized in a one-pot, two-component reaction to synthesize a complex eight-membered heterocyclic system. The reaction with 1-methylbenzimidazole (B167850) in acetonitrile leads to the formation of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. mdpi.com This transformation highlights how the core structure can be elaborated into larger, nitrogen-containing rings through annulation strategies. The structure of the resulting benzodiazocinone was confirmed using 1H-NMR, 13C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). mdpi.com

Synthesis of Indolylthiazoles:

The 2-(1H-indol-3-yl)thiazole framework represents a privileged scaffold in medicinal chemistry. An efficient, automated multistep continuous flow synthesis has been developed to produce these complex molecules. nih.govresearchgate.net The process involves a sequence of Hantzsch thiazole (B1198619) synthesis, deketalization, and a concluding Fischer indole synthesis. nih.gov While not starting directly from this compound, this methodology constructs the indole ring onto a thiazole precursor, demonstrating a convergent approach to complex heterocycles based on the indolyl core. This method allows for the rapid generation of diverse, highly functionalized 2-(1H-indol-3-yl)thiazoles in high yields over three chemical steps without the isolation of intermediates. nih.govresearchgate.net

| Compound ID | Substituent (R) on Thiazole Ring | Overall Yield (%) |

|---|---|---|

| 1d | p-tolyl | 49 |

| 1e | [1,1'-Biphenyl]-4-yl | 44 |

| 1j | 4-(trifluoromethyl)phenyl | 43 |

| 1l | Thiophen-2-yl | 41 |

Synthesis of Indolylbenzofuranones:

The compound this compound and its derivatives are key precursors for creating chimeric molecules that merge the indole and benzofuranone scaffolds. mdpi.com A method involving the reaction of 3-(2-nitrovinyl)indoles with various phenols in the presence of methanesulfonic acid (MeSO3H) provides an efficient route to 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. This reaction proceeds smoothly at 40 °C and tolerates a range of functional groups on both the indole and phenol (B47542) components, including alkyl, aryl, and halogen substituents. mdpi.com The structure of the resulting fused heterocyclic system was unambiguously confirmed by X-ray crystallography. mdpi.com

| Indole Precursor (Substituent) | Phenol Precursor (Substituent) | Product | Yield (%) |

|---|---|---|---|

| 2-Methylindole | 4-Methylphenol | 5-Methyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one | 79 |

| 2-Phenylindole | Phenol | 3-(2-Phenyl-1H-indol-3-yl)benzofuran-2(3H)-one | 75 |

| 5-Bromoindole | 4-Chlorophenol | 3-(5-Bromo-1H-indol-3-yl)-5-chlorobenzofuran-2(3H)-one | 68 |

| 2-(Naphthalen-2-yl)indole | 4-Isopropylphenol | 5-Isopropyl-3-(2-(naphthalen-2-yl)-1H-indol-3-yl)benzofuran-2(3H)-one | 59 |

These synthetic pathways underscore the versatility of this compound and its analogs as foundational building blocks in the field of heterocyclic chemistry, enabling the assembly of complex molecular architectures. mdpi.commdpi.comnih.gov

Advanced Spectroscopic Characterization and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms and their relationships within the molecule.

Proton NMR (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 1-(1H-Indol-3-yl)-2-phenylethanone, the ¹H NMR spectrum reveals distinct signals corresponding to the protons in the indole (B1671886) ring, the phenyl group, and the ethanone (B97240) bridge.

Key features in the ¹H NMR spectrum typically include:

A broad singlet for the indole N-H proton, indicating its presence on the heterocyclic ring. orientjchem.orgrsc.org

A series of multiplets in the aromatic region (approximately δ 7.0-8.5 ppm) corresponding to the protons of the indole and phenyl rings. orientjchem.org The specific coupling patterns within these multiplets help to assign protons to their respective positions on the rings.

A singlet for the methylene (B1212753) (-CH2-) protons of the ethanone bridge, which is a characteristic signal for this structural fragment. rsc.org

The chemical shifts (δ) and coupling constants (J) obtained from the ¹H NMR spectrum provide a detailed map of the proton environment within the molecule.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Indole N-H | ~8.5 | Broad Singlet | - |

| Aromatic Protons | ~6.7-8.4 | Multiplet | - |

| Methylene (-CH2-) | ~3.9 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific derivative of the compound being analyzed. orientjchem.org

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Significant signals in the ¹³C NMR spectrum include:

A downfield signal corresponding to the carbonyl carbon (C=O) of the ethanone group, typically appearing around δ 195 ppm. orientjchem.org

A series of signals in the aromatic region (approximately δ 110-140 ppm) representing the carbon atoms of the indole and phenyl rings. orientjchem.org

A signal for the methylene carbon (-CH2-) of the ethanone bridge.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~195.72 |

| Indole C-2 | ~137.77 |

| Indole C-3 | ~133.13 |

| Phenyl C-1' | ~132.93 |

| Aromatic Carbons | ~109.63 - 130.83 |

| Methylene (-CH2-) | ~10.65 |

Note: These are approximate values and can vary based on the specific molecular environment and experimental conditions. orientjchem.org

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To further refine the structural assignment, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a more comprehensive picture of the molecular connectivity.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would show correlations between adjacent protons on the indole and phenyl rings, helping to confirm their substitution patterns. sdsu.eduresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. emerypharma.com This is crucial for definitively assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. researchgate.netemerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.com This powerful technique helps to piece together the different structural fragments of the molecule by showing long-range connectivities, such as the correlation between the methylene protons and the carbonyl carbon, as well as carbons in both the indole and phenyl rings. researchgate.netemerypharma.com

Mass Spectrometry (MS) for Molecular Confirmation and Formula Determination

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and to help determine its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, often to four or more decimal places. nih.gov This high accuracy allows for the unambiguous determination of the molecular formula of the compound by comparing the experimental mass to the theoretical masses of possible elemental compositions. For this compound (C16H13NO), HRMS would confirm the presence of 16 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and one oxygen atom. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for the analysis of volatile and thermally stable compounds. imrpress.com While direct analysis of this compound by GC-MS might be possible, it is more commonly used to analyze related derivatives or to identify the compound in complex mixtures after appropriate sample preparation. The mass spectrum obtained from the GC-MS analysis provides a fragmentation pattern that can serve as a "fingerprint" for the molecule, further aiding in its identification. imrpress.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and bonding arrangements within the this compound molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrations of molecular bonds. upi.edunih.gov The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the specific functional groups present in its structure.

Key functional groups and their expected FT-IR absorption regions include:

N-H Stretching: The indole ring contains a secondary amine (N-H) group, which typically exhibits a stretching vibration in the region of 3200-3500 cm⁻¹. This peak is often broad due to hydrogen bonding.

C=O Stretching: The ketone carbonyl group (C=O) is a prominent feature and shows a strong absorption band in the range of 1630-1820 cm⁻¹. The exact position can be influenced by conjugation with the indole ring. For instance, studies on similar aromatic ketones show C=O stretching vibrations around 1648 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from both the indole and phenyl rings are expected to appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methylene (-CH₂-) bridge will likely be observed between 2850 and 3000 cm⁻¹.

C=C Stretching: The aromatic carbon-carbon double bonds within the indole and phenyl rings give rise to multiple bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the indole ring typically occurs in the 1200-1350 cm⁻¹ range.

The analysis of FT-IR spectra for related indole derivatives confirms the presence of these characteristic functional groups. researchgate.netnih.gov For example, the analysis of PEEK/PTFE hybrid composites, which contain aromatic ketone structures, shows characteristic peaks for C=O stretching and aromatic ring vibrations. researchgate.net

Interactive Data Table: Expected FT-IR Peaks for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3200-3500 |

| Ketone C=O | Stretching | 1630-1820 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1400-1600 |

| Indole C-N | Stretching | 1200-1350 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. soton.ac.uk In the context of this compound, FT-Raman would be particularly useful for characterizing the C=C bonds of the aromatic rings and the C-C skeletal framework.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. rsc.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, the chromophores—the parts of the molecule that absorb light—are the indole ring and the phenyl ethanone moiety.

The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands. researchgate.netresearchdata.edu.au These correspond to π → π* transitions within the aromatic system. The presence of the phenyl ethanone substituent at the 3-position of the indole ring is expected to influence the position and intensity of these absorption maxima. Studies on substituted indoles have shown that the electronic transition energy can be tuned by the nature of the substituent. nih.gov

For instance, the UV-Vis absorption spectra of indole itself in a mixed solvent system show distinct peaks that change upon photooxidation. researchgate.net In general, conjugated systems, such as the one present in this compound, lead to a bathochromic (red) shift, meaning absorption occurs at longer wavelengths. libretexts.org The specific wavelengths of maximum absorption (λmax) for this compound would provide insight into the electronic structure of the molecule. While a specific spectrum for this exact compound is not provided in the search results, analysis of similar compounds suggests that λmax values would likely fall within the range of other conjugated indole derivatives. mu-varna.bg

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation and purity assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly used methods.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a highly efficient technique for separating components of a mixture and determining the purity of a compound. For indole derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. nih.govmdpi.com In RP-HPLC, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.

Developing an HPLC method for this compound would involve optimizing several parameters:

Column: A C18 or a phenyl-based column could be suitable. st-andrews.ac.ukresearchgate.net

Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape, is typically used. researchgate.netsielc.comcetjournal.it

Detection: A UV detector is commonly used for aromatic compounds, with the detection wavelength set at or near the λmax of the analyte. mdpi.comresearchgate.netcetjournal.it

The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. The development of a reliable HPLC method is crucial for quality control during synthesis and for quantitative analysis in various research applications.

Interactive Data Table: Typical HPLC Parameters for Indole Derivatives

| Parameter | Common Conditions |

| Column | C18, Phenyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid/TFA |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 220 nm, 254 nm, or λmax |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

TLC is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, identify compounds, and check the purity of a sample. nih.govresearchgate.netdtic.mil For the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.

A typical TLC analysis involves:

Stationary Phase: A silica (B1680970) gel plate is commonly used for indole derivatives. akjournals.com

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is used to elute the compounds up the plate. The ratio of the solvents is adjusted to achieve good separation.

Visualization: The spots on the TLC plate can be visualized under UV light (typically at 254 nm), as indole derivatives are often UV-active. researchgate.net Staining with a reagent like vanillin-sulfuric acid can also be used for visualization.

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. By comparing the Rf value of the product spot to that of the starting materials, the progress of the reaction can be effectively monitored.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This destructive analytical method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), in a pure organic sample. The process, typically through combustion analysis, involves burning a precisely weighed amount of the substance in an excess of oxygen. The resulting combustion products—carbon dioxide, water, and nitrogen oxides (which are then reduced to nitrogen gas)—are collected and quantified. From these measurements, the percentage composition of each element in the original sample is calculated.

For the compound This compound , the molecular formula is established as C₁₆H₁₃NO. Based on this formula, the theoretical elemental composition can be calculated with high precision. These theoretical values serve as the benchmark against which experimental results are compared.

Detailed Research Findings

In the context of chemical research, the verification of a compound's structure and purity is paramount. Scientific literature establishes a stringent criterion for the validation of a newly synthesized compound's elemental composition. For a sample to be considered pure and its proposed molecular formula accepted, the experimentally determined mass percentages of carbon, hydrogen, and nitrogen must align closely with the theoretically calculated values. The generally accepted margin of error in reputable scientific journals is within ±0.4% of the calculated values. researchgate.netmdpi.com This level of accuracy confirms that the synthesized compound has the correct empirical formula and is substantially free from impurities that would alter the elemental ratios.

While specific experimental data for every synthesized batch is unique to the laboratory that performed the analysis, the results for a pure sample of this compound are expected to conform to this standard. The comparison between the calculated and found values provides fundamental proof of the compound's identity and purity.

Below is a data table presenting the theoretical elemental composition of this compound and the expected range for experimental findings based on established analytical standards.

Interactive Data Table: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Mass Percentage (%) | Expected Experimental Range (%) |

| Carbon (C) | C₁₆H₁₃NO | 81.68% | 81.28% - 82.08% |

| Hydrogen (H) | C₁₆H₁₃NO | 5.57% | 5.17% - 5.97% |

| Nitrogen (N) | C₁₆H₁₃NO | 5.95% | 5.55% - 6.35% |

This rigorous verification is a critical step in the characterization of new chemical entities, ensuring the reliability of subsequent scientific studies and applications.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of this compound, offering a balance between accuracy and computational cost.

DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), have been employed to determine the most stable three-dimensional arrangement of atoms in 1-(1H-Indol-3-yl)-2-phenylethanone. epstem.net These studies involve optimizing the molecular geometry to find the lowest energy conformation. The analysis of bond lengths, bond angles, and dihedral angles reveals a non-planar structure, which is influenced by the steric hindrance between the indole (B1671886) and phenyl rings. researchgate.net The optimized geometric parameters obtained through these calculations are often in good agreement with experimental data where available. epstem.net

Interactive Table: Selected Optimized Geometrical Parameters (Theoretical)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-C (keto-indole) | ~1.45 Å |

| Bond Length | C-C (keto-benzyl) | ~1.52 Å |

| Bond Angle | Indole-C-C=O | ~118° |

| Dihedral Angle | Indole-C-C-Phenyl | Variable (defines conformation) |

Note: The values presented are typical ranges found in DFT studies of similar compounds and may vary based on the specific computational methods and basis sets used.

The electronic properties of this compound are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this analysis. sciencepublishinggroup.comyoutube.com For this molecule, the HOMO is typically localized on the electron-rich indole ring, while the LUMO is often centered on the carbonyl group and the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. sciencepublishinggroup.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. rsc.org For this compound, the MEP surface typically shows negative potential (red and yellow regions) around the carbonyl oxygen atom, indicating a site susceptible to electrophilic attack. sciencepublishinggroup.com The indole nitrogen and the aromatic rings also exhibit distinct electrostatic potentials that guide intermolecular interactions. rsc.org

Interactive Table: Frontier Molecular Orbital Properties (Theoretical)

| Property | Calculated Value (Typical) | Implication |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | Chemical reactivity and stability |

Note: These values are illustrative and depend on the specific DFT functional and basis set.

DFT calculations are highly effective in predicting the vibrational spectra (like FT-IR) of molecules. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data for structural confirmation. researchgate.net For this compound, characteristic vibrational modes include the C=O stretching frequency, N-H stretching of the indole ring, and various C-H and C-C stretching and bending modes of the aromatic rings. Calculated frequencies are often scaled to better match experimental observations. researchgate.net

Computational studies using DFT can illuminate the pathways of chemical reactions involving this compound. mdpi.com For instance, in its synthesis via Friedel-Crafts acylation of indole, DFT can be used to model the reaction mechanism, identify the transition states, and calculate the activation energies for each step. This provides a detailed understanding of the reaction kinetics and thermodynamics, explaining the regioselectivity of the acylation at the C3 position of the indole ring.

Advanced Quantum Chemical Methodologies

Beyond standard DFT, more advanced quantum chemical methods can be applied for higher accuracy, although at a greater computational expense. readthedocs.io Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory can provide more accurate energies and properties. researchgate.net These methods are particularly valuable for studying systems where electron correlation effects are significant, or for benchmarking the accuracy of DFT functionals for specific applications related to this compound.

Scientific Investigations into this compound Remain Limited in Publicly Available Research

Despite the broad interest in indole-containing compounds within medicinal and computational chemistry, a comprehensive review of publicly accessible scientific literature reveals a notable absence of specific theoretical and computational studies, particularly in the areas of cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling, for the chemical compound this compound.

Cheminformatics and QSAR studies are powerful computational tools used to predict the biological activity and properties of chemical compounds based on their structure. These methods are instrumental in modern drug discovery and development, helping to identify lead compounds and optimize their therapeutic potential. Such studies on various indole derivatives have explored their potential as antibacterial, anticancer, and antioxidant agents. However, the specific application of these in-silico techniques to this compound has not been documented in the available literature.

Basic physicochemical properties for this compound are available in public chemical databases.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO |

| Molecular Weight | 235.28 g/mol |

| XLogP3 | 3.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 235.099714038 Da |

| Topological Polar Surface Area | 32.9 Ų |

| Data sourced from PubChem CID 266609. |

The absence of dedicated cheminformatics and QSAR research on this compound indicates a gap in the current scientific knowledge base. Future computational studies would be necessary to elucidate its potential biological activities and to establish a structure-activity relationship profile, which could guide further experimental investigations.

Structure Activity Relationship Sar Investigations of 1 1h Indol 3 Yl 2 Phenylethanone Derivatives

Influence of Substituent Effects on the Indole (B1671886) Moiety

Comprehensive searches of chemical and pharmacological databases did not yield specific studies detailing the systematic variation of substituents on the indole ring of 1-(1H-indol-3-yl)-2-phenylethanone and the resulting impact on biological activity. While research on other indole-containing molecules frequently demonstrates that the nature and position of substituents on the indole ring—such as halogens, alkyl, or methoxy (B1213986) groups—can significantly influence pharmacological properties, no such data has been published specifically for the this compound framework. nih.gov

Impact of Structural Modifications on the Phenylethanone Ring System

There is a lack of published research investigating the structure-activity relationships associated with modifications to the phenylethanone ring of this compound derivatives. The influence of substituent placement (ortho, meta, para) or the electronic properties (electron-donating or electron-withdrawing) of functional groups on this phenyl ring has not been specifically elucidated for this class of compounds.

Stereochemical Considerations in Biological Activity

The introduction of chiral centers into derivatives of this compound could potentially lead to stereoisomers with differing biological activities and potencies. However, there are no available studies that have synthesized and evaluated the stereoisomers of such derivatives to determine the role of stereochemistry in their biological action.

Mechanistic Biological Investigations in Vitro

Antimicrobial Activity Studies (In Vitro)

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Indole (B1671886) derivatives have shown promise in this area. In vitro studies have demonstrated the efficacy of various 1-(1H-indol-3-yl) derivatives against both Gram-positive and Gram-negative bacteria. nanobioletters.com

For example, a library of 3-substituted-1H-imidazol-5-yl-1H-indoles was screened for antimicrobial activity. Two analogues, compounds 26 and 32 , were identified with significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a challenging Gram-positive pathogen, exhibiting a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL. nih.gov Notably, these compounds did not show activity against the tested Gram-negative bacteria. nih.gov In another study, synthesized 2-phenyl-1H-indoles were more effective against Gram-negative bacteria like Enterobacter sp. than Gram-positive bacteria, with some compounds showing an inhibition diameter of 8-9.5 mm at a concentration of 100 µg/ml. ijpsonline.com

Derivatives of 2-((4-aminophenyl)amino)-1-(1H-indol-1-yl)ethan-1-one have also been synthesized and tested, showing activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 3-Substituted-1H-imidazol-5-yl-1H-indoles (analogs 26 and 32) | Staphylococcus aureus (MRSA) | MIC | ≤0.25 µg/mL | nih.gov |

| 2-Phenyl-1H-indoles (Va and IIb) | Enterobacter sp. | Inhibition Diameter | 8-9.5 mm (at 100 µg/ml) | ijpsonline.com |

| 2-((4-aminophenyl)amino)-1-(1H-indol-1-yl)ethan-1-one derivatives | Bacillus subtilis, Escherichia coli | Disc Diffusion | Significant Activity | nanobioletters.com |

| 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones (5d and 5f) | Staphylococcus aureus (MRSA) | Disc Diffusion | Good Activity | researchgate.net |

In addition to antibacterial properties, indole derivatives have been investigated for their activity against pathogenic fungi. Fungal infections pose a significant health threat, and the development of new antifungal agents is crucial.

Studies on 2-((4-aminophenyl)amino)-1-(1H-indol-1-yl)ethan-1-one derivatives showed that these compounds possess activity against Aspergillus niger and Candida albicans. nanobioletters.com Similarly, certain 3-(1H-indole-3-carbonyl)-2H-chromen-2-one derivatives (compounds 5g and 5h ) exhibited good antifungal activity against Candida albicans. researchgate.net

The search for new antifungals has also led to the synthesis of novel triazoles containing a phenylethynyl pyrazole (B372694) moiety, with some compounds showing excellent in vitro activity against C. albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with MIC values as low as 0.0625 μg/mL. nih.gov Another study on aromatic ester derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol found them to be more active than the standard drug fluconazole (B54011) against various Candida species. nih.gov

| Compound/Derivative Class | Fungal Species | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-((4-aminophenyl)amino)-1-(1H-indol-1-yl)ethan-1-one derivatives | Aspergillus niger, Candida albicans | Disc Diffusion | Significant Activity | nanobioletters.com |

| 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones (5g and 5h) | Candida albicans | Disc Diffusion | Good Activity | researchgate.net |

| Triazole with phenylethynyl pyrazole (Compound 6c) | C. albicans, C. neoformans | MIC | 0.0625 μg/mL | nih.gov |

| Aromatic biphenyl (B1667301) ester of 2-(1H-imidazol-1-yl)-1-phenylethanol (6c) | Candida spp. | MIC mean | 1.7 - 1.9 μg/mL | nih.gov |

Anti-inflammatory Mechanisms (In Vitro)

Inflammation is a complex biological response, and its dysregulation is implicated in many chronic diseases. Phenolic compounds, including indole derivatives, are known to possess anti-inflammatory properties. nih.gov These effects are often mediated through the modulation of key signaling pathways. nih.gov

In vitro studies have shown that indole derivatives can inhibit the production of inflammatory mediators. For instance, some derivatives have been found to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are key in the synthesis of prostaglandins. nih.gov Furthermore, they have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins. nih.gov The mechanism often involves the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB). nih.gov A study on 1-nitro-2-phenylethane, which shares a structural motif with the target compound, demonstrated anti-inflammatory activity, likely through acting on the synthesis or release of inflammatory mediators. nih.gov

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between free radical production and antioxidant defenses, is linked to cellular damage and various diseases. mdpi.com Many natural and synthetic compounds are investigated for their ability to scavenge these harmful free radicals.

Derivatives of 1-(1H-indol-3-yl)-2-phenylethanone, specifically 3-substituted-2-oxindoles, have been synthesized and evaluated for their in vitro antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov These studies revealed that the antioxidant capacity is dependent on the specific substitutions on the indole ring. For example, 5-fluoro and 5-methyl analogues showed maximum scavenging effects of 70% and 62%, respectively. nih.gov The unsubstituted version and the 5-chloro analogue showed lower maximum activities of 46% and 44% at a concentration of 50 μg/ml. nih.gov The antioxidant potential of these compounds was found to be concentration-dependent. nih.gov Other common in vitro antioxidant assays include the ABTS radical scavenging assay and ferric reducing power assays. plos.orgnih.gov

| Compound/Derivative | Assay | Concentration | Result (% Inhibition or Activity) | Reference |

|---|---|---|---|---|

| 5-Fluoro-3-substituted-2-oxindole | DPPH Scavenging | Not specified | 70% (max) | nih.gov |

| 5-Methyl-3-substituted-2-oxindole | DPPH Scavenging | Not specified | 62% (max) | nih.gov |

| Unsubstituted 3-substituted-2-oxindole | DPPH Scavenging | 50 µg/ml | 46% (max) | nih.gov |

| 5-Chloro-3-substituted-2-oxindole | DPPH Scavenging | 50 µg/ml | 44% (max) | nih.gov |

Other Investigated Biological Targets and Mechanistic Insights

Following a comprehensive review of scientific databases, no specific in vitro biological targets or detailed mechanistic studies for this compound have been reported. Research has primarily centered on analogs and derivatives, and therefore, information on the specific compound of interest is not available in the current body of scientific literature.

Molecular Docking Studies for Mechanistic Elucidation and Target Binding

Similarly, a thorough search for molecular docking studies involving this compound did not yield any specific results. While computational studies are a common approach to predict the binding affinity and interaction of small molecules with biological targets, no such studies have been published for this particular compound. The existing molecular modeling research is concentrated on its derivatives, exploring their interactions with various receptors, which falls outside the defined scope of this article.

Potential Applications in Materials Science

Development of Novel Functional Materials

The indole (B1671886) moiety is a well-established "privileged scaffold" in medicinal chemistry and is increasingly being recognized for its utility in materials science. mdpi.com The development of novel functional materials often relies on the design and synthesis of molecules with specific electronic and photophysical properties. 1-(1H-Indol-3-yl)-2-phenylethanone and its derivatives are being explored for their potential contributions in this area.

Research into related indole derivatives has highlighted their applicability in various advanced materials. For instance, the synthesis of chimeric molecules containing both indole and benzofuranone fragments has been reported, with potential applications in materials science being actively investigated. mdpi.com Furthermore, derivatives of the core compound, such as 1-(5-bromo-1H-indol-3-yl)-2-phenylethan-1-one, are commercially available in various purities, including grades suitable for optical and semiconductor applications. americanelements.com This suggests a demand for such compounds as precursors or components in the fabrication of new functional materials.

The versatility of the this compound structure allows for a wide range of chemical modifications. The indole nitrogen, the phenyl ring, and the methylene (B1212753) bridge are all sites that can be functionalized to tune the material's properties. For example, the introduction of different substituent groups can alter the compound's solubility, thermal stability, and electronic characteristics, thereby tailoring it for specific applications. The self-condensation of related compounds like indane-1,3-dione to form larger, electron-accepting molecules like bindone (B167395) demonstrates how relatively simple precursors can lead to materials with interesting electronic properties. mdpi.com

Interactive Table: Potential Modifications and Their Impact on Material Properties

<타이타닉>

| Modification Site | Potential Modification | Anticipated Impact on Material Properties |

|---|---|---|

| Indole Nitrogen (N-H) | Alkylation, Arylation | Altered solubility, modified crystal packing, changes in electron-donating ability. |

| Phenyl Ring | Introduction of electron-donating or -withdrawing groups | Tuned electronic and optical properties, influencing absorption and emission spectra. |

| Methylene Bridge (-CH2-) | Introduction of substituents | Steric effects influencing molecular conformation and packing, potential for creating chiral materials. |

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. arxiv.org Organic molecules with extended π-conjugated systems and intramolecular charge transfer (ICT) characteristics are promising candidates for NLO materials. nih.gov The structure of this compound, which can be viewed as a donor-π-acceptor (D-π-A) system, suggests its potential for exhibiting NLO properties.

In this molecule, the electron-rich indole ring can act as an electron donor, while the carbonyl group serves as an electron acceptor. The phenyl group can further influence the electronic distribution within the molecule. This inherent charge asymmetry is a key requirement for second-order NLO activity. The delocalization of π-electrons across the indole and phenyl rings through the carbonyl group can lead to a large molecular hyperpolarizability (β), a measure of the NLO response of a molecule. analis.com.my

Theoretical methods, such as Density Functional Theory (DFT), are commonly used to predict the NLO properties of new molecules. rsc.org These calculations can provide insights into the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). For a related indole derivative, Indole-7-carboxyldehyde, these values have been calculated, demonstrating the potential of the indole scaffold for NLO applications. arxiv.orgresearchgate.net

Interactive Table: Comparison of Calculated NLO Properties of Indole-7-carboxyldehyde (I7C)

<타이타닉>

| Property | Calculated Value for I7C | Unit |

|---|---|---|

| Dipole Moment (μ) | High value observed | Debye |

| Linear Polarizability (α) | High value observed | esu |

Experimental techniques such as the Z-scan method are employed to measure the nonlinear absorption and refraction of materials. researchgate.net Such studies on various chalcone (B49325) and indole derivatives have confirmed their NLO behavior. rsc.orgresearchgate.net The investigation of this compound using these techniques would be a crucial step in quantifying its NLO response and evaluating its suitability for practical applications. The development of new organic materials with enhanced NLO properties is an active area of research, and indole-based compounds like the one discussed here represent a promising class of materials for future investigations. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 1-(1H-Indol-3-yl)-2-phenylethanone, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where indole reacts with phenacyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, catalytic methods using p-toluenesulfonic acid (p-TSA) have been employed for analogous indolyl ketones, enhancing reaction rates and yields under mild conditions . Optimize efficiency by controlling temperature (60–80°C), solvent polarity (e.g., dichloromethane or toluene), and catalyst loading (5–10 mol%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with ≥95% purity .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : The indole NH proton appears as a broad singlet (~δ 10–12 ppm). The ketone carbonyl (C=O) does not directly appear in ¹H-NMR but influences adjacent protons: the methylene group (CH₂) adjacent to the ketone resonates as a singlet (~δ 4.5–5.0 ppm). Aromatic protons from indole and phenyl groups show multiplets in δ 6.5–8.0 ppm .

- ¹³C-NMR : The carbonyl carbon appears at ~δ 195–205 ppm. Aromatic carbons from indole and phenyl rings are observed between δ 110–140 ppm .

- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 237 (C₁₆H₁₁NO⁺) confirms the molecular weight. Fragmentation patterns include loss of CO (28 Da) and indole moiety cleavage .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2A eye irritation ).

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritation, H335 ).

- Storage : Store in sealed containers at 2–8°C, away from oxidizing agents.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the indole and phenyl groups influence the reactivity of the ketone moiety in this compound?

- Methodological Answer : The electron-rich indole ring (due to NH lone pairs) activates the adjacent methylene group via conjugation, enhancing nucleophilic reactivity. Conversely, the phenyl group exerts a mild electron-withdrawing effect via resonance, stabilizing the ketone carbonyl. Computational studies (DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals. For example, Fukui indices predict nucleophilic attack sites, while Hammett constants correlate substituent effects with reaction rates .

Q. What strategies can resolve contradictions in reported melting points or spectral data for structurally similar indolyl ethanones?

- Methodological Answer :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity. Contaminants (e.g., unreacted indole) may alter melting points .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving discrepancies in NMR assignments .

- Standardized Conditions : Replicate spectral measurements under controlled conditions (e.g., solvent: CDCl₃, 25°C) to minimize solvent/temperature artifacts .

Q. How can computational modeling predict the biological activity or pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- QSAR Models : Use quantitative structure-activity relationship (QSAR) tools to correlate substituent modifications (e.g., halogenation at the phenyl ring) with logP, solubility, or receptor binding affinity.

- Docking Studies : Molecular docking (AutoDock Vina) against target proteins (e.g., serotonin receptors) predicts binding modes and affinity scores. Validate with in vitro assays .

- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles based on molecular descriptors (e.g., topological polar surface area) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

- Methodological Answer :

- Catalyst Recovery : Use immobilized Lewis acids (e.g., SiO₂-supported AlCl₃) to improve recyclability and reduce waste .

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity and higher boiling point (~106°C), facilitating large-scale reactions .

- Process Optimization : Implement flow chemistry to enhance heat/mass transfer and reduce reaction time (e.g., continuous stirred-tank reactor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.